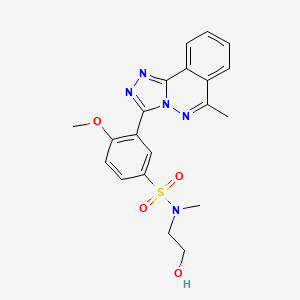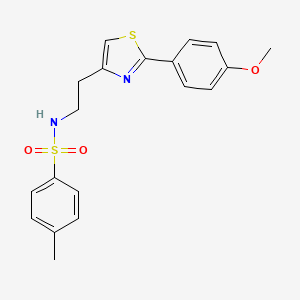
N-(2-(2-(4-甲氧基苯基)噻唑-4-基)乙基)-4-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Synthesis Analysis
The synthesis of thiazole derivatives involves the creation of compounds containing the thiazole ring with variable substituents as target structures . The synthesized compounds are then evaluated for their biological activities .Molecular Structure Analysis
The thiazole ring in the molecule contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用
Antioxidant Properties
Thiazoles exhibit antioxidant activity, protecting cells from oxidative stress. The thiazole ring structure contributes to this property by scavenging free radicals and preventing cellular damage. Researchers have explored derivatives of thiazoles for their potential as antioxidants .
Analgesic and Anti-Inflammatory Effects
Certain thiazole derivatives demonstrate analgesic and anti-inflammatory properties. These compounds may inhibit pain pathways and reduce inflammation by modulating specific cellular pathways. Investigating the effects of our compound in this context could yield valuable insights .
Antimicrobial and Antifungal Activity
Thiazoles have been investigated as antimicrobial and antifungal agents. Their ability to disrupt microbial cell membranes or inhibit essential enzymes makes them promising candidates for combating infections. Our compound’s structure warrants further exploration in this area .
Antiviral Potential
Researchers have studied thiazole derivatives for their antiviral activity. These compounds may interfere with viral replication or entry mechanisms. Investigating our compound’s effects against specific viruses could be worthwhile .
Neuroprotective Properties
Thiazoles, including our compound, have shown neuroprotective effects. They may enhance neuronal survival, reduce neuroinflammation, or modulate neurotransmitter systems. Understanding its impact on neuroprotection could have clinical implications .
Antitumor and Cytotoxic Activity
Thiazoles have been evaluated as potential antitumor agents. Our compound’s structure suggests it might interfere with cancer cell growth or induce apoptosis. Investigating its cytotoxic effects on various cancer cell lines could provide valuable data .
作用机制
Target of Action
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
Thiazoles are known to interact with their targets through various mechanisms, depending on the specific biological activity . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Given the broad range of biological activities associated with thiazoles, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide.
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as solubility and stability in various solvents may play a role .
未来方向
属性
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14-3-9-18(10-4-14)26(22,23)20-12-11-16-13-25-19(21-16)15-5-7-17(24-2)8-6-15/h3-10,13,20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPISOSEIRSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

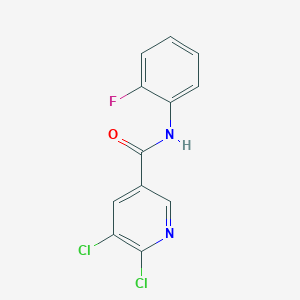
![Methyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2640391.png)
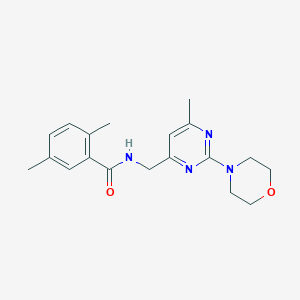
![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)
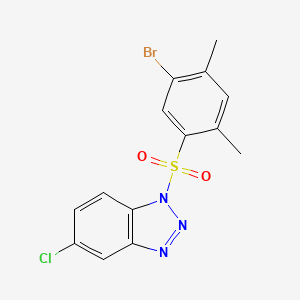
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)
![N-(2,4-difluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2640399.png)

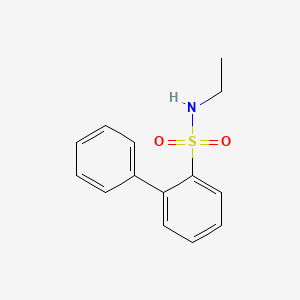

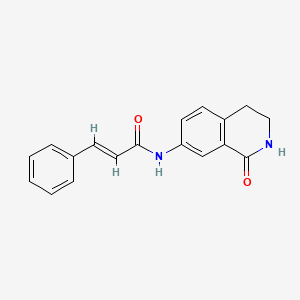

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)
